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molecular formula C6H6N2O B157529 (Carbonyl-14C)nicotinamide CAS No. 10119-18-3

(Carbonyl-14C)nicotinamide

Cat. No. B157529
M. Wt: 124.12 g/mol
InChI Key: DFPAKSUCGFBDDF-ZQBYOMGUSA-N
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Patent
US04163784

Procedure details

To a mixture of nicotinamide (24.4 g., 0.20 mole) and dry ethylene dichloride (2500 ml.) is added oxalyl chloride (38.1 g., 0.30 mole). The mixture is then heated to reflux for 4.5 hours and then cooled to room temperature. It is filtered to give a clear pale orange solution of nicotinyl isocyanate which is used directly in the next step.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(Cl)(=O)[C:11](Cl)=[O:12]>C(Cl)CCl>[CH2:1]([N:9]=[C:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Name
Quantity
2500 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
38.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
It is filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CN=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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